2-Chloro-4-fluorobenzotrifluoride
Overview
Description
2-Chloro-4-fluorobenzotrifluoride, also known as 2-chloro-4-fluoro-1-(trifluoromethyl)benzene, is an organic compound with the molecular formula C7H3ClF4. It is a colorless to pale yellow liquid with a distinctive odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-fluorobenzotrifluoride typically involves the reaction of 2-chloro-4-fluorotoluene with trifluoromethylating agents. One common method is the chlorination of 2-chloro-4-fluorotoluene in the presence of aluminum chloride as a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of high-pressure ultraviolet lamps can enhance the efficiency of the chlorination reaction. The product is then purified through distillation and other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-fluorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzotrifluorides, while oxidation can produce corresponding benzoic acids .
Scientific Research Applications
2-Chloro-4-fluorobenzotrifluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluorobenzotrifluoride involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved in these reactions depend on the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
4-Chlorobenzotrifluoride: Similar in structure but lacks the fluorine atom at the 4-position.
2-Chloro-4-fluorotoluene: Similar but lacks the trifluoromethyl group.
2-Chloro-4-fluorobenzaldehyde: Contains an aldehyde group instead of the trifluoromethyl group.
Uniqueness: 2-Chloro-4-fluorobenzotrifluoride is unique due to the presence of both chlorine and fluorine atoms along with the trifluoromethyl group. This combination imparts distinct chemical properties, making it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
2-chloro-4-fluoro-1-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4/c8-6-3-4(9)1-2-5(6)7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHZGIHGBLCIJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40631413 | |
Record name | 2-Chloro-4-fluoro-1-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40631413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94444-58-3 | |
Record name | 2-Chloro-4-fluoro-1-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40631413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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